Bicalutamide-d5 is a deuterated form of bicalutamide, a nonsteroidal antiandrogen primarily used in the treatment of prostate cancer. Bicalutamide itself is a racemic mixture comprising equal parts of two enantiomers, (R)-bicalutamide and (S)-bicalutamide. The compound functions by selectively inhibiting the androgen receptor, thereby blocking the effects of androgens like testosterone and dihydrotestosterone without reducing their serum levels . Bicalutamide-d5 is utilized in pharmacokinetic studies and drug metabolism research due to its stable isotope labeling, which aids in distinguishing it from non-labeled bicalutamide in biological samples .
Bicalutamide was first patented in 1982 and received approval for medical use in 1995. It is included on the World Health Organization's List of Essential Medicines, indicating its significance in healthcare . Bicalutamide-d5 is synthesized for research purposes, particularly in studies involving drug interactions and metabolic pathways.
The synthesis of bicalutamide-d5 follows methods similar to those used for standard bicalutamide but incorporates deuterated reagents to facilitate its identification in biological systems.
Methods:
Technical Details:
Bicalutamide-d5 retains the molecular structure of bicalutamide but includes deuterium atoms replacing certain hydrogen atoms.
Structure Data:
The structural formula indicates the presence of a trifluoromethyl group, a cyano group, and a thiophenol moiety that contribute to its biological activity as an androgen receptor antagonist .
Bicalutamide undergoes various chemical reactions during its synthesis and metabolism:
Bicalutamide-d5 functions by competitively binding to androgen receptors in target tissues:
These properties highlight its stability as a solid compound suitable for pharmaceutical applications.
Bicalutamide-d5 serves several scientific purposes:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5